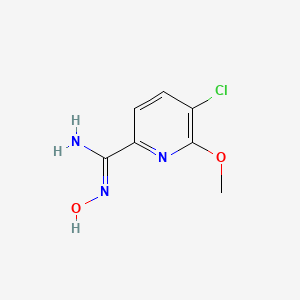
5-Chloro-N-hydroxy-6-methoxypicolinimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-hydroxy-6-methoxypicolinimidamide is a chemical compound with the molecular formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a methoxy group attached to a picolinimidamide core .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-hydroxy-6-methoxypicolinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypicolinic acid.
Chlorination: The 6-methoxypicolinic acid is chlorinated using thionyl chloride (SOCl₂) to introduce the chloro group at the 5-position.
Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride (NH₂OH·HCl) to introduce the hydroxy group.
Amidation: Finally, the hydroxylated intermediate undergoes amidation with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
5-Chloro-N-hydroxy-6-methoxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Oxidation of the hydroxy group results in the formation of 5-chloro-6-methoxypicolinone.
Reduction: Reduction of the chloro group yields 5-hydroxy-6-methoxypicolinimidamide.
Substitution: Substitution of the chloro group with an amine forms 5-amino-6-methoxypicolinimidamide.
科学研究应用
5-Chloro-N-hydroxy-6-methoxypicolinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-N-hydroxy-6-methoxypicolinimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-Chloro-6-methoxypicolinic acid: Similar structure but lacks the hydroxy and amidine groups.
6-Methoxypicolinimidamide: Lacks the chloro and hydroxy groups.
5-Chloro-N-hydroxy-2-methoxypyridine: Similar structure but with different substitution patterns.
Uniqueness
5-Chloro-N-hydroxy-6-methoxypicolinimidamide is unique due to the presence of both hydroxy and methoxy groups on the picolinimidamide core, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H8ClN3O2 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC 名称 |
5-chloro-N'-hydroxy-6-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-7-4(8)2-3-5(10-7)6(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChI 键 |
MCPZNXJTJOTMIX-UHFFFAOYSA-N |
手性 SMILES |
COC1=C(C=CC(=N1)/C(=N/O)/N)Cl |
规范 SMILES |
COC1=C(C=CC(=N1)C(=NO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















